molecular formula C14H8K2N4O4S B12714391 Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate CAS No. 84434-33-3

Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate

Cat. No.: B12714391
CAS No.: 84434-33-3
M. Wt: 406.50 g/mol
InChI Key: BRSBMFADBGKQCO-UHFFFAOYSA-L
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Description

Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyanovinyl group, a methyl group, and an oxido-pyrazolyl group attached to a benzenesulphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate typically involves multiple steps. The initial step often includes the preparation of the dicyanovinyl intermediate, which is then reacted with a pyrazole derivative under controlled conditions. The final step involves the sulphonation of the resulting compound to introduce the benzenesulphonate group. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to enhance efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .

Scientific Research Applications

Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and disrupt cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipotassium p-(4-(2,2-dicyanovinyl)-3-methyl-5-oxido-1H-pyrazol-1-yl)benzenesulphonate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties.

Properties

CAS No.

84434-33-3

Molecular Formula

C14H8K2N4O4S

Molecular Weight

406.50 g/mol

IUPAC Name

dipotassium;4-[4-(2,2-dicyanoethenyl)-3-methyl-5-oxidopyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C14H10N4O4S.2K/c1-9-13(6-10(7-15)8-16)14(19)18(17-9)11-2-4-12(5-3-11)23(20,21)22;;/h2-6,19H,1H3,(H,20,21,22);;/q;2*+1/p-2

InChI Key

BRSBMFADBGKQCO-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=C1C=C(C#N)C#N)[O-])C2=CC=C(C=C2)S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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